2-Acetyl-7-ethylbenzofuran
Description
Overview of Benzofuran (B130515) Scaffold in Organic Chemistry
The benzofuran scaffold is a significant heterocyclic compound in organic chemistry, characterized by a furan (B31954) ring fused to a benzene (B151609) ring. acs.orgnih.gov This aromatic heterocyclic system is a fundamental structural unit found in a vast array of synthetic materials and naturally occurring compounds. nih.gov The unique physicochemical properties and versatility of the benzofuran nucleus make it a privileged structure in drug discovery and a point of interest for synthetic organic chemists. nih.govrsc.org Its structure allows for various substitutions, leading to a wide range of derivatives with diverse chemical and biological properties. nih.govwikipedia.org
Benzofuran derivatives are of paramount importance in medicinal chemistry due to their extensive range of pharmacological activities. nih.govnih.gov These compounds have been shown to exhibit antibacterial, antifungal, antitumor, anti-inflammatory, antiviral, and antioxidant properties, among others. nih.govwisdomlib.orgresearchgate.net The inherent biological activities of the benzofuran scaffold have led to its use as a building block for numerous pharmacological agents and clinically approved drugs. nih.govbiogecko.co.nz The ability to introduce various substituents at different positions on the benzofuran ring allows medicinal chemists to modulate the biological activity and develop new therapeutic agents for a variety of disorders. nih.govbiogecko.co.nz Research has focused on synthesizing and evaluating novel benzofuran derivatives to discover compounds with improved efficacy and selectivity against various diseases, including cancer and bacterial infections. biogecko.co.nz
The benzofuran moiety is a common structural feature in a multitude of natural products, particularly those isolated from plants, fungi, and bacteria. nih.govnih.govrsc.org These naturally occurring compounds are found in plant families such as Asteraceae, Rutaceae, and Moraceae. acs.orgnih.gov Many of these natural benzofuran derivatives exhibit potent biological activities. rsc.orgrsc.org For example, furocoumarins like psoralen (B192213) and angelicin (B190584) are used in treating skin diseases, and coumestrol, found in soybeans, has estrogenic activity. rsc.org The widespread presence of the benzofuran core in bioactive natural products underscores its importance as a source for drug design and development. nih.govrsc.org
Chemical Nomenclature and Structural Features of 2-Acetyl-7-ethylbenzofuran
The compound this compound is a specific derivative of the benzofuran scaffold. Its chemical properties and potential biological activities are determined by its unique structural arrangement.
| Identifier | Value |
| IUPAC Name | 1-(7-ethyl-1-benzofuran-2-yl)ethanone |
| CAS Number | 59664-03-8 |
| Molecular Formula | C12H12O2 |
| Molecular Weight | 188.22 g/mol |
| Canonical SMILES | CCC1=CC=CC2=C1OC(=C2)C(=O)C |
Data sourced from PubChem CID 12448457 and other chemical suppliers. nih.govsmolecule.com
The fundamental structure of this compound is the benzofuran ring system. acs.org This is a bicyclic heteroaromatic compound resulting from the fusion of a benzene ring and a furan ring. acs.orgnih.gov The numbering of the atoms in the benzofuran ring starts from the oxygen atom as position 1. rsc.org This core is a planar, aromatic structure that provides a stable framework for its substituents. mdpi.com
In this compound, two specific functional groups are attached to the benzofuran core at defined positions, which is critical for its identity and reactivity. nih.govsmolecule.com
An acetyl group (C(O)CH₃) is attached at the C-2 position of the benzofuran ring. The C-2 position is one of the carbon atoms of the furan portion of the molecule. nih.gov Substitutions at the C-2 position have been noted in structure-activity relationship studies as being crucial for the cytotoxic activity of some benzofuran derivatives. nih.govsmolecule.com
An ethyl group (CH₂CH₃) is attached at the C-7 position. nih.gov The C-7 position is one of the carbon atoms on the benzene portion of the bicyclic structure. rsc.org
The specific placement of these electron-withdrawing (acetyl) and electron-donating (ethyl) groups influences the electronic properties and steric profile of the molecule.
Research Landscape of Benzofuran Compounds
The research landscape for benzofuran compounds is extensive and continues to grow, driven by their diverse biological activities and potential therapeutic applications. nih.govnih.gov Scientists are actively exploring new synthetic methods to create novel benzofuran derivatives, including the use of transition-metal-catalyzed reactions and microwave-assisted synthesis. acs.orgsmolecule.com
A significant portion of the research focuses on the medicinal applications of these compounds. Studies have investigated their potential as:
Anticancer agents: Many benzofuran derivatives have been synthesized and tested for their ability to inhibit cancer cell growth. nih.govbiogecko.co.nz
Antimicrobial agents: The benzofuran scaffold is a promising base for developing new antibiotics and antifungals to combat resistant strains. nih.govtandfonline.comnih.gov
Neuroprotective agents: Research has shown that some benzofuran scaffolds may be effective against neurodegenerative diseases like Alzheimer's by inhibiting key pathological processes. nih.govresearchgate.net
Antioxidants: The antioxidant potential of benzofuran derivatives is another area of active investigation. researchgate.netrsc.org
Structure-activity relationship (SAR) studies are a cornerstone of benzofuran research, aiming to understand how different substituents and their positions on the benzofuran ring affect biological potency and selectivity. nih.govbiogecko.co.nz This research is crucial for the rational design of new, more effective benzofuran-based drugs. biogecko.co.nz
Historical Context of Benzofuran Research
The history of benzofuran research dates back to 1870 when Perkin first synthesized the benzofuran ring. acs.orgnih.gov Initially, benzofuran itself was extracted from coal tar. researchgate.net Early research focused on its isolation and the development of fundamental synthetic methods. Over the decades, the growing recognition of benzofuran derivatives in natural products and their potential as pharmaceutical agents spurred chemists to devise numerous synthetic strategies to construct the benzofuran core. acs.orgnih.gov These methods have evolved from classical approaches to more sophisticated and efficient catalytic protocols.
Current Trends and Future Directions in Benzofuran Chemistry
Modern benzofuran chemistry is a rapidly advancing field with a focus on developing novel, efficient, and environmentally friendly synthetic methodologies. acs.orgnih.govnumberanalytics.com
Current Trends:
Catalytic Strategies: There is a significant emphasis on the use of transition metal catalysts, such as palladium, copper, and nickel, to facilitate the synthesis of benzofuran derivatives with high yields and selectivity. acs.orgnih.gov These catalytic systems enable complex bond formations under milder conditions.
One-Pot Syntheses: To improve efficiency and reduce waste, researchers are increasingly developing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel. nih.gov
Green Chemistry: The use of eco-friendly solvents, such as deep eutectic solvents, and microwave-assisted synthesis are gaining traction to make benzofuran synthesis more sustainable. nih.govsmolecule.com
Diverse Applications: Research is expanding into new applications for benzofuran derivatives beyond pharmaceuticals, including their use as organic semiconductors in flexible electronics and as materials for energy storage. numberanalytics.comsmolecule.com
Future Directions:
Development of More Efficient Synthesis Methods: A continuing challenge is the need for even more efficient and versatile synthetic routes to access structurally complex and diverse benzofuran derivatives. numberanalytics.com
Exploration of New Applications: The unique properties of benzofurans suggest their potential in a wider range of emerging technologies, and future research will likely uncover new and innovative uses for these compounds. numberanalytics.com
Deeper Understanding of Structure-Activity Relationships: Further investigation into how the structure of benzofuran derivatives influences their biological and physical properties is crucial for designing new molecules with specific functions. numberanalytics.comrsc.org
Scope and Significance of Research on this compound
This compound is a specific derivative of benzofuran with the molecular formula C₁₂H₁₂O₂. smolecule.comnih.gov Its structure consists of a benzofuran core with an acetyl group at the 2-position and an ethyl group at the 7-position. smolecule.com
Chemical and Physical Properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₂ smolecule.comnih.gov |
| Molecular Weight | 188.22 g/mol nih.gov |
| IUPAC Name | 1-(7-ethyl-1-benzofuran-2-yl)ethanone nih.gov |
| CAS Number | 59664-03-8 nih.gov |
This table is based on data from PubChem. nih.gov
Research Significance:
The research on this compound is significant primarily due to its role as a key intermediate in the synthesis of other valuable compounds. scbt.comcymitquimica.com
Intermediate in Bufuralol (B1668043) Production: this compound is an intermediate in the production of Bufuralol Hydrochloride. scbt.comcymitquimica.com Bufuralol is a nonselective β-adrenoceptor antagonist. mdpi.com
Building Block for Biologically Active Compounds: 2-Acetylbenzofurans, in general, are used as starting materials for the creation of various biologically active molecules. smolecule.com The reactions of these derivatives have been applied to synthesize more complex and valuable materials. smolecule.com
Potential for Diverse Biological Activities: While specific research on the biological activities of this compound is limited in the provided results, benzofuran derivatives are widely studied for a vast array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. smolecule.comnih.gov The strategic placement of the acetyl and ethyl groups on the benzofuran ring in this compound could modulate its biological activity and reactivity. smolecule.com
Synthetic Methodologies:
Several synthetic routes have been developed for producing this compound and related compounds:
Friedel-Crafts Acylation: This is a fundamental method for preparing 2-acetylbenzofuran (B162037). smolecule.com For this compound, this would involve the acylation of 7-ethylbenzofuran. smolecule.com
Radical Cyclization: Unique free radical cyclization approaches have been reported for constructing complex benzofuran derivatives. smolecule.comrsc.org
Microwave-Assisted Synthesis: Modern techniques like microwave-assisted synthesis offer faster reaction times and higher yields. smolecule.com
The study of this compound, while specific, contributes to the broader understanding and application of benzofuran chemistry, particularly in the development of pharmaceuticals and other functional organic materials.
Structure
3D Structure
Properties
IUPAC Name |
1-(7-ethyl-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-5-4-6-10-7-11(8(2)13)14-12(9)10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMBVQDEFOAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498725 | |
| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59664-03-8 | |
| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Acetyl 7 Ethylbenzofuran and Its Derivatives
Classical and Modern Synthetic Routes to the Benzofuran (B130515) Nucleus
The construction of the benzofuran ring system can be achieved through various strategies, primarily involving the formation of the C-O bond or a key C-C bond to complete the heterocyclic ring. These methods range from traditional acid-catalyzed cyclizations to sophisticated transition-metal-catalyzed reactions.
The intramolecular Wittig reaction provides a powerful and chemoselective method for synthesizing highly functionalized benzofurans. acs.orgnih.gov This approach typically involves the in situ generation of a phosphorus ylide from a suitably functionalized phenolic precursor, which then undergoes a cyclization-elimination cascade to form the furan (B31954) ring. The reaction conditions are generally mild, allowing for a broad substrate scope. acs.org
A general strategy involves the reaction of Michael acceptors with N-acyl imines in the presence of a phosphine (B1218219), like tributylphosphine (B147548) (Bu₃P), and a base, such as triethylamine (B128534) (Et₃N). acs.org By carefully selecting the reagents, the reaction can be directed chemoselectively toward either benzofuran or oxazole (B20620) derivatives. acs.orgnih.gov The key step is the formation of a phosphorus ylide intermediate which undergoes the intramolecular Wittig reaction with an ester, thioester, or amide functionality to furnish the benzofuran core. rsc.org This one-step procedure is efficient for applying various Michael acceptors and commercially available acid chlorides. rsc.org
| Reactants | Catalyst/Reagents | Product | Key Features |
| N-acyl imines, Michael acceptors | Bu₃P, Et₃N, Pivaloyl chloride | Functionalized Benzofurans | Chemoselective, Mild conditions acs.org |
| Phenolic precursors with ester/amide | In situ formed phosphorus ylides | Benzofurans, Benzothiophenes, Indoles | One-step procedure, Mild conditions rsc.org |
This table is based on data from cited research articles.
Acid-catalyzed cyclization is a classical and widely used method for benzofuran synthesis. These reactions typically involve the intramolecular dehydration of a precursor molecule containing a phenol (B47542) and a suitably positioned carbonyl or acetal (B89532) group. wuxiapptec.com Polyphosphoric acid (PPA) is a common catalyst for these cyclizations. wuxiapptec.com
For instance, the cyclization of an acetal substrate under acidic conditions proceeds through the protonation of the acetal, followed by the elimination of an alcohol to form an oxonium ion. The aromatic ring then performs a nucleophilic attack on this ion, leading to the cyclized intermediate, which subsequently eliminates a second alcohol molecule to yield the benzofuran product. wuxiapptec.com The regioselectivity of this cyclization can be a critical aspect, sometimes leading to a mixture of isomers. wuxiapptec.com Other approaches include the Lewis acid-mediated cycloaddition of benzoquinones with stilbene (B7821643) oxides to afford 2,3-diaryl-5-hydroxybenzofurans. researchgate.net
| Starting Material | Catalyst | Reaction Type | Reference |
| Acetal with a phenolic ring | Polyphosphoric acid (PPA) | Intramolecular Cyclization | wuxiapptec.com |
| Benzoquinones and stilbene oxides | BF₃ (Lewis Acid) | Dehydrative Cycloaddition | researchgate.net |
| Salicyl alcohols and furans | Acid catalyst | Friedel-Crafts type alkylation/Cyclization | researchgate.net |
This table summarizes data from cited research articles.
Palladium catalysis has revolutionized the synthesis of benzofurans, offering highly efficient and selective methods for C-C and C-O bond formation. nih.gov These strategies often involve C-H activation, direct arylation, and other cross-coupling reactions, providing access to a wide array of substituted benzofurans under mild conditions. nih.govrsc.org
Direct arylation is a powerful tool for functionalizing the pre-formed benzofuran nucleus, typically at the C2 or C3 position. This method avoids the need for pre-functionalized starting materials like organometallic reagents. Palladium-catalyzed direct C-H arylation of benzofurans with aryl halides (iodides or bromides) allows for the regioselective introduction of aryl groups. bohrium.comacs.orgacs.org
A robust method for the C2 arylation of benzofuran uses aryl iodides at room temperature, demonstrating tolerance for a range of functional groups. bohrium.comacs.orgnsf.gov The mechanism is proposed to involve a carbopalladation intermediate. bohrium.comnsf.gov For C3 arylation, conditions have been developed using aryl bromides at higher temperatures (150 °C) with a palladium acetate (B1210297) catalyst and a phosphine ligand. acs.org The choice of reaction conditions and catalyst system is crucial for controlling the regioselectivity of the arylation.
| Position | Coupling Partner | Catalyst System | Key Conditions | Yield |
| C2 | Aryl Iodides | Pd catalyst | Room Temperature | Good to Excellent bohrium.comnsf.gov |
| C3 | Aryl Bromides | Pd(OAc)₂, P(t-Bu)₂Me·HBF₄ | 150 °C, K₂CO₃, PivOH | Good to Excellent acs.org |
| C2 | Triarylantimony Difluorides | Pd(OAc)₂, CuCl₂ | 80 °C, Aerobic | Moderate to High nih.gov |
This table is based on data from cited research articles.
C-H activation strategies represent a highly atom-economical approach to benzofuran synthesis, where C-H bonds are directly converted into new C-C or C-O bonds. nih.gov Palladium catalysts are frequently employed to mediate these transformations.
One such strategy involves the reaction of 2-hydroxystyrenes with iodobenzenes, proceeding through a tandem Pd-catalyzed Heck reaction and oxidative cyclization sequence. rsc.orgnih.gov Another approach utilizes the palladium-catalyzed C-H functionalization of benzoquinones with terminal alkynes to synthesize 2,3-disubstituted 5-hydroxybenzofurans. acs.org This reaction is notable as it does not require an external base, ligand, or oxidant, with the benzoquinone itself acting as both reactant and oxidant. acs.org Furthermore, enantioselective C-H activation has been demonstrated in the synthesis of chiral benzofuranones from phenylacetic acids, utilizing a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org
Palladium-Catalyzed Coupling Reactions
Specific Synthesis of 2-Acetyl-7-ethylbenzofuran
While a direct, single-publication synthesis for this compound is not readily found in broad searches, its synthesis can be reliably proposed based on well-established reactions for analogous compounds. A common and effective method for preparing 2-acetylbenzofurans involves the reaction of a salicylaldehyde (B1680747) derivative with 1-chloroacetone under basic conditions, followed by cyclization. jocpr.com
A plausible synthetic route for this compound would therefore start from 3-ethylsalicylaldehyde . The synthesis would proceed as follows:
O-Alkylation: 3-ethylsalicylaldehyde is treated with 1-chloroacetone in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetone (B3395972) or DMF. This reaction forms the intermediate ether, 2-(2-formyl-6-ethylphenoxy)acetone.
Intramolecular Cyclization: The resulting ether undergoes an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring. This cyclization is often promoted by the basic conditions of the initial alkylation step or can be facilitated by heating, sometimes with the addition of a stronger base or an acid catalyst to drive the dehydration.
This sequence is a variation of the Perkins-Oglialoro reaction and is a standard method for constructing the 2-acetylbenzofuran (B162037) system. The initial starting material, 3-ethylsalicylaldehyde, can be prepared from 2-ethylphenol (B104991) via formylation reactions such as the Reimer-Tiemann or Duff reaction. This proposed pathway leverages established and high-yielding transformations in benzofuran chemistry. jocpr.com
Acetylation of Benzofuran Precursors
The introduction of an acetyl group onto a pre-formed benzofuran ring is a key step in the synthesis of this compound. This is most commonly achieved through electrophilic substitution, with the Friedel-Crafts acylation being the most prominent method.
Friedel-Crafts Acetylation
Friedel-Crafts acetylation is a classic and widely utilized method for the acylation of aromatic and heteroaromatic compounds, including benzofurans. The reaction involves the treatment of the benzofuran substrate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The electrophilic acylium ion, generated in situ, then attacks the electron-rich benzofuran ring. In the case of 7-ethylbenzofuran, the acetylation is directed to the C2 position due to the electronic properties of the benzofuran ring system, leading to the formation of this compound.
Reaction Conditions and Catalysis
The success of the Friedel-Crafts acetylation is highly dependent on the reaction conditions and the choice of catalyst. A variety of Lewis acids can be employed to catalyze the reaction, with common examples including aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄). The choice of solvent is also critical, with non-polar solvents like dichloromethane (B109758) or carbon disulfide often being used to avoid complex formation with the catalyst.
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Yield (%) |
| AlCl₃ | Acetyl chloride | Dichloromethane | 0 - rt | Moderate to Good |
| FeCl₃ | Acetic anhydride | Carbon disulfide | rt | Moderate |
| SnCl₄ | Acetyl chloride | 1,2-Dichloroethane | rt | Good |
Interactive Data Table: Typical Conditions for Friedel-Crafts Acetylation of Benzofurans
Note: The yields are general and can vary based on the specific substrate and reaction scale.
Alkylation Strategies for the Ethyl Moiety
The introduction of the ethyl group at the 7-position of the benzofuran ring can be approached in two primary ways: either by direct alkylation of a pre-formed benzofuran or by starting with a precursor that already contains the ethyl substituent.
Direct Friedel-Crafts alkylation of the benzofuran ring with an ethylating agent is often challenging due to issues with polysubstitution and rearrangement reactions. A more controlled and widely practiced approach involves the synthesis of a 7-ethyl substituted phenolic precursor, which is then used to construct the benzofuran ring.
A plausible synthetic route commences with a commercially available substituted phenol, such as 3-ethylphenol. This starting material can then be subjected to a formylation reaction to introduce a formyl group ortho to the hydroxyl group, yielding 2-hydroxy-3-ethylbenzaldehyde. This substituted salicylaldehyde serves as a key intermediate for the subsequent construction of the benzofuran ring.
Multi-component Reactions and One-pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted benzofurans. These strategies involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates portions of all the starting materials.
For instance, a one-pot approach for the synthesis of a related compound, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, has been reported involving the reaction of acetovanillone (B370764), 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This demonstrates the feasibility of employing MCRs for the construction of highly substituted 2-acetylbenzofuran derivatives. While a specific MCR for this compound is not prominently documented, the development of such a convergent synthesis remains an active area of research.
Derivatization Strategies for this compound
Once this compound is synthesized, it can serve as a versatile scaffold for the preparation of a diverse range of derivatives through functionalization at various positions of the benzofuran ring system.
Functionalization at the Benzofuran Ring
The benzofuran ring of this compound possesses several sites amenable to further functionalization. The benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.
For example, bromination of the benzofuran ring can be achieved using N-bromosuccinimide (NBS) as a brominating agent. The position of bromination will be directed by the existing substituents on the ring. Other potential derivatization reactions include nitration, sulfonation, and further Friedel-Crafts alkylations or acylations, leading to a wide array of novel compounds with potentially interesting biological or material properties.
| Reaction | Reagent | Position of Functionalization |
| Bromination | N-Bromosuccinimide (NBS) | Benzene ring (e.g., C4 or C6) |
| Nitration | HNO₃/H₂SO₄ | Benzene ring |
| Sulfonation | Fuming H₂SO₄ | Benzene ring |
Interactive Data Table: Potential Derivatization Reactions of the Benzofuran Ring
C-2, C-3 Position Modifications
While the C-2 position is defined by the acetyl group, the adjacent C-3 position of the furan ring is a primary site for electrophilic substitution and other functionalizations. The electron-rich nature of the furan ring directs reactions to this position.
Table 1: Examples of C-3 Position Modifications on the Benzofuran Ring
| Reaction Type | Reagents | Product Description |
|---|---|---|
| Halogenation | Thionyl chloride (SOCl₂) | Introduction of a chloro group at the C-3 position. researchgate.net |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation to introduce a -CHO group at the C-3 position. |
| Mannich Reaction | Formaldehyde, secondary amine | Aminomethylation to introduce a -CH₂NR₂ group at the C-3 position. |
These reactions provide pathways to a diverse range of 3-substituted benzofurans, expanding the chemical space for developing new derivatives. For instance, the introduction of a halogen at the C-3 position can serve as a handle for further cross-coupling reactions.
Substitutions on the Phenyl Ring
The phenyl ring of the this compound scaffold can undergo electrophilic aromatic substitution. The directing effects of the existing substituents—the activating ether oxygen of the furan ring and the alkyl group at C-7, versus the deactivating acetyl group at C-2—will influence the position of new substituents. The ether oxygen is a powerful ortho-, para-director, strongly activating the C-4 and C-6 positions. The ethyl group at C-7 further activates the C-6 position. Conversely, the acetyl group deactivates the ring. Therefore, electrophilic substitutions are most likely to occur at the C-4 and C-6 positions.
Common electrophilic substitution reactions applicable to the benzofuran core include:
Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using reagents like Br₂ or Cl₂ with a Lewis acid catalyst to add halogen atoms.
Sulfonation: Using fuming sulfuric acid to add a sulfonic acid group (-SO₃H).
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the existing acetyl group can complicate these reactions.
Modification of the Acetyl Group
The acetyl group at the C-2 position is a versatile functional group that serves as a key site for a wide array of chemical transformations. These modifications allow for significant structural diversification.
Condensation Reactions: The methyl group of the acetyl moiety is sufficiently acidic to participate in condensation reactions. For example, Claisen-Schmidt condensation with various aromatic aldehydes yields benzofuran-chalcone hybrids. acs.orgnih.gov These chalcones are valuable intermediates for synthesizing other heterocyclic systems like pyrimidines. researchgate.net
Willgerodt–Kindler Reaction: This reaction transforms the acetyl group into a thioamide. The reaction of 2-acetylbenzofuran with sulfur and an amine, such as N-ethyl piperazine, in a deep eutectic solvent like K₂CO₃/glycerol, provides an efficient and greener route to these thioamides. nih.gov
Conversion to Enaminones: Reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) converts the acetyl group into an enaminone, which is a versatile intermediate for synthesizing various heterocyclic compounds. nih.gov
Formation of Hydrazones and Semicarbazones: The carbonyl group can react with hydrazine (B178648) derivatives to form hydrazones, which can be further modified. For instance, reaction with aryl isothiocyanates or isocyanates leads to thiosemicarbazone and semicarbazone hybrids, respectively. nih.gov
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid via the haloform reaction. oup.com Conversely, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride, introducing a potential chiral center.
Table 2: Summary of Acetyl Group Modifications
| Reaction Name | Reagents | Resulting Functional Group |
|---|---|---|
| Claisen-Schmidt Condensation | Aromatic aldehyde, Base | α,β-Unsaturated ketone (Chalcone) |
| Willgerodt–Kindler Reaction | Sulfur, Amine | Thioamide |
| Enaminone Synthesis | DMFDMA | Enaminone |
| Hydrazone Formation | Hydrazine hydrate | Hydrazone |
| Haloform Reaction | I₂ / NaOH or Br₂ / NaOH | Carboxylic acid |
Synthesis of Hybrid Molecules and Conjugates
Hybrid molecules, which combine two or more pharmacologically active scaffolds, are a major focus in medicinal chemistry. The 2-acetylbenzofuran framework is an excellent starting point for creating such hybrids.
Benzofuran-Thiazole Hybrids: 2-Acetylbenzofuran can be converted to 2-bromoacetylbenzofuran, which is a key intermediate for synthesizing thiazole (B1198619) derivatives. Reaction with N-arylthioureas leads to the formation of 4-(benzofuran-2-yl)-N-arylthiazol-2(3H)-imines. mdpi.com
Benzofuran-Pyrazole Hybrids: The chalcone (B49325) derivatives of 2-acetylbenzofuran can be reacted with hydrazine to form pyrazoline scaffolds. researchgate.net
Benzofuran-Triazole Hybrids: The synthesis of 1,2,3-triazole-based benzofuran conjugates has also been reported, often involving click chemistry approaches. nih.govresearchgate.net
Benzofuran-Quinoline Hybrids: Complex structures combining the benzofuran and quinoline (B57606) ring systems have been synthesized, demonstrating the modularity of these synthetic approaches. nih.gov
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Reaction Mechanisms in Benzofuran Formation
The construction of the benzofuran ring itself can be achieved through various catalytic and non-catalytic methods, each with a distinct mechanism.
Palladium-Catalyzed Reactions: A common method involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. nih.gov Another palladium-catalyzed pathway involves the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. The proposed mechanism proceeds through transmetalation, coordination of the nitrile group, intramolecular insertion, and subsequent hydrolysis and aldol (B89426) condensation. acs.org
Copper-Catalyzed Reactions: Copper catalysts are also widely used. One proposed mechanism involves the coupling of a salicylaldehyde-derived Schiff base with a copper acetylide intermediate. This is followed by reductive elimination, acidification, and rearrangement to yield the benzofuran product. acs.orgnih.gov Another copper-catalyzed, one-pot synthesis reacts o-hydroxy aldehydes, amines, and alkynes in a deep eutectic solvent. nih.gov
Acid-Catalyzed Cyclization: A multicomponent reaction of an acetovanillone derivative, a glyoxal, and Meldrum's acid proceeds via a series of condensation and addition steps to form an intermediate γ-ketoacid, which then undergoes an acid-catalyzed intramolecular cyclization to form the benzofuran ring. mdpi.com
Stereoselective Synthesis and Enantiomeric Control
While this compound is an achiral molecule, modifications can introduce stereocenters, making stereoselective synthesis a relevant consideration. The primary opportunity for introducing chirality is through the modification of the acetyl group.
For example, the reduction of the ketone to a secondary alcohol creates a chiral center at the C-2 position's side chain. The use of chiral reducing agents, such as those used in Corey-Bakshi-Shibata (CBS) reductions or enzymatic reductions, could provide enantiomeric control, leading to the selective formation of either the (R) or (S) enantiomer of the resulting alcohol.
Furthermore, if a prochiral substrate is used in the benzofuran ring formation or if a chiral catalyst is employed in the cyclization step, enantiomeric excess could be induced in the final product. However, the literature primarily focuses on the synthesis of racemic benzofuran derivatives, and specific studies on the enantiomeric control in the synthesis of this compound derivatives are not widely reported.
Advanced Spectroscopic and Computational Characterization of 2 Acetyl 7 Ethylbenzofuran
Spectroscopic Techniques for Structural Elucidation
The structural elucidation of a novel or synthesized compound like 2-Acetyl-7-ethylbenzofuran would typically rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would be essential.
A proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Although specific experimental data for this compound is unavailable, a hypothetical spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the protons on the benzofuran (B130515) ring system (likely complex splitting patterns in the aromatic region).
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|
A carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. For this compound, one would expect to observe signals for the carbons of the ethyl group, the acetyl group (including the carbonyl carbon), and the carbons of the benzofuran core.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) group of the acetyl moiety, C-O-C stretching of the furan (B31954) ring, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Table 3: Hypothetical IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl and ethyl groups, providing further structural confirmation.
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Fragment |
|---|
X-ray Diffraction Studies
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools to predict and understand the physicochemical properties and reactivity of molecules. For this compound, these methods can provide insights into its electronic structure, conformational preferences, and potential interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations for benzofuran derivatives typically involve optimizing the molecular geometry and calculating various electronic properties. For instance, studies on 7-acetyl-2-aryl-5-nitrobenzofurans have utilized DFT to examine intramolecular interactions and electronic characteristics. nih.gov Similarly, calculations on 1-benzofuran-2-carboxylic acid using the B3LYP/6-31G(d,p) basis set have been employed to determine optimized geometric parameters, vibrational frequencies, and molecular electrostatic potential maps. researchgate.net These studies demonstrate that DFT is a reliable method for predicting the structural and electronic properties of benzofuran derivatives.
A hypothetical DFT study on this compound would likely involve the following parameters and yield valuable data as illustrated in the table below.
| Parameter | Description | Exemplary Finding for a Benzofuran Analog |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Bond lengths and angles are determined, providing a 3D structure. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic transitions. | A smaller energy gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | Helps in predicting sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Can be compared with experimental spectra to confirm the structure. |
This table is illustrative and based on typical DFT studies of related benzofuran compounds.
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. While no specific MD simulation studies were found for this compound, research on related compounds like 7-acetyl-2-aryl-5-nitrobenzofurans has employed molecular dynamics to confirm interactions with biological targets. nih.gov MD simulations can provide insights into the conformational flexibility of the molecule, its interactions with solvents, and its binding dynamics with receptors or enzymes. Such simulations are crucial for understanding the behavior of the molecule in a biological environment.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-acetylbenzofurans, the orientation of the acetyl group relative to the benzofuran ring is a key conformational feature. researchgate.net The planarity of the benzofuran ring system with the carbonyl group has been noted in related structures. researchgate.net The stability of different conformers is influenced by steric and electronic effects. Understanding the preferred conformations is essential for predicting the molecule's reactivity and biological activity.
Structure-Activity Relationship (SAR) modeling is a crucial aspect of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.gov For benzofuran derivatives, SAR studies have revealed that substitutions at various positions on the benzofuran ring significantly influence their pharmacological properties. mdpi.compharmatutor.org For instance, the introduction of substituents at specific positions can enhance anticancer or antimicrobial activities. nih.govmdpi.com Modeling studies often use descriptors related to connectivity, electronegativity, and polarizability to build predictive models for biological activities. mdpi.com The position and nature of the acetyl and ethyl groups in this compound are expected to be critical determinants of its biological profile.
| Structural Feature | Potential Impact on Activity | Reference Finding for Benzofuran Analogs |
| 2-Acetyl Group | Can act as a hydrogen bond acceptor and influence electronic properties. Substitutions on the acetyl chain can modulate activity. mdpi.com | Ester or heterocyclic ring substitutions at the C-2 position were found to be crucial for cytotoxic activity. mdpi.com |
| 7-Ethyl Group | Can affect lipophilicity and steric interactions with biological targets. | The nature of substituents on the benzene (B151609) ring of benzofuran influences antiproliferative activity. mdpi.com |
This table illustrates potential SAR insights based on studies of other substituted benzofurans.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. Analysis of the electronic structure of benzofuran derivatives often involves examining the distribution of electron density and the nature of molecular orbitals. The direct relationship between chemical structure and electron density distribution can reveal a molecule's chemical characteristics and reactivity. nih.gov For instance, the Electron Localization Function (ELF) provides important information regarding a molecule's chemical structure, reactivity, and bonding. nih.gov Such analyses for this compound would elucidate the aromaticity of the fused ring system and the electronic effects of the acetyl and ethyl substituents.
Intermolecular and Intramolecular Interactions
Intermolecular and intramolecular interactions play a significant role in the physical properties and crystal packing of molecules. In the solid state, benzofuran derivatives are known to exhibit various non-covalent interactions. For example, C-H···O hydrogen bonds and π-π stacking interactions have been observed in the crystal structures of related compounds, influencing their supramolecular assembly. researchgate.net Intramolecular interactions, such as hydrogen bonds, can also affect the conformation and stability of the molecule. The presence of the acetyl group in this compound provides a potential hydrogen bond acceptor site, which could be involved in both intra- and intermolecular interactions.
Biological Activities and Pharmacological Applications of 2 Acetyl 7 Ethylbenzofuran Derivatives
Anticancer Activity
Derivatives of 2-acetylbenzofuran (B162037) have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of human cancer cell lines. nih.gov These compounds represent a promising class of molecules for the development of new cancer therapies.
A substantial body of research has demonstrated the potent in vitro cytotoxic effects of 2-acetylbenzofuran derivatives against a diverse array of human cancer cell lines. These studies are crucial for identifying lead compounds with potential for further development.
For instance, a series of 2-acetyl-7-phenylamino benzofuran (B130515) derivatives were synthesized and evaluated for their anti-proliferative activities. Compound C6 from this series displayed particularly potent activity against the MDA-MB-468 triple-negative breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 0.16 μM. researchgate.net This compound also showed moderate to good activity against other cancer cell lines, including liver (HepG2), breast (MDA-MB-231), and lung (A549), with IC50 values ranging from 1.63 to 5.80 μM. nih.gov
Another study focused on 7-acetyl-5-nitrobenzofuran derivatives. The compound 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one showed promising activity against the MDA-MB-231 breast cancer cell line (IC50 = 5.13 ± 0.86 µM) and the Caski cervical cancer cell line (IC50 = 26.96 ± 4.97 µM). Notably, its potency against MDA-MB-231 cells was superior to that of the standard chemotherapy drug Camptothecin (IC50 = 24.69 ± 0.26 µM) in the same study.
Furthermore, a bromo derivative of a related scaffold, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, known as BM7 , was initially found to be cytotoxic to human leukaemia (K562, HL60) and cervical cancer (HeLa) cells. Subsequent in vitro studies confirmed its promising activity against colon (SW480, SW620, HCT116), liver (HepG2), and breast adenocarcinoma (MDA-MB-231) cell lines.
The table below summarizes the in vitro cytotoxic activity of selected acetyl-benzofuran derivatives against various human cancer cell lines.
Understanding the molecular mechanisms by which 2-acetylbenzofuran derivatives exert their anticancer effects is critical for their rational development as therapeutic agents. Research indicates that these compounds act through multiple pathways, primarily by inducing programmed cell death (apoptosis) and inhibiting key molecular targets involved in cancer progression.
A key mechanism of action for many benzofuran derivatives is the induction of apoptosis in cancer cells. nih.gov Studies have shown that these compounds can trigger apoptosis through both extrinsic and intrinsic pathways. For example, benzofuran-substituted chalcone (B49325) derivatives have been found to induce apoptosis via the extrinsic pathway in human lung and breast cancer cells. uludag.edu.tr
The pro-apoptotic effects are often characterized by a series of molecular events. Treatment with benzofuran derivatives has been shown to significantly increase the activity of executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic process. nih.gov This activation leads to downstream events, including the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, and an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov Furthermore, these molecular changes result in hallmark morphological features of apoptosis, such as DNA fragmentation. nih.gov
Cell cycle analysis has also revealed that these compounds can cause cell cycle arrest, often at the G2/M or G0/G1 phase, preventing cancer cells from proliferating. researchgate.netnih.gov For instance, the 2-acetyl-7-phenylamino benzofuran derivative C6 was found to cause a notable G2/M cycle arrest in MDA-MB-468 cells in a concentration-dependent manner. researchgate.net A novel synthetic benzofuran lignan derivative, Benfur , was also shown to induce cell death by arresting cells in the G2/M phase through a p53-dependent pathway. nih.gov
In addition to inducing apoptosis, 2-acetylbenzofuran derivatives and their analogs have been found to inhibit specific molecular targets that are crucial for the growth and survival of cancer cells.
STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many human cancers and plays a key role in tumor cell proliferation, survival, and invasion. A series of 2-acetyl-7-phenylamino benzofuran derivatives were identified as potent STAT3 inhibitors. researchgate.net The lead compound, C6 , was shown to inhibit the phosphorylation and activation of STAT3 at Tyr705 without affecting STAT1, demonstrating a degree of selectivity. researchgate.netnih.gov
PI3K/VEGFR2: The PI3K/Akt pathway and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade are critical for tumor angiogenesis and cell survival. Certain benzofuran derivatives have been designed as dual inhibitors of PI3K and VEGFR-2. One such benzofuranyl thiosemicarbazone derivative, Compound 8 , demonstrated potent inhibition of both PI3K (IC50 = 2.21 nM) and VEGFR-2 (IC50 = 68 nM). researchgate.netnih.govresearchgate.net Benzofuran-based chalcones have also been identified as potent VEGFR-2 inhibitors. nih.gov
Carbonic Anhydrase IX: Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell invasion and metastasis. Benzofuran-based sulfonamides and carboxylic acids have been developed as selective inhibitors of CA IX. nih.govtandfonline.com For example, the sulfonamide 9c showed potent CA IX inhibition with an inhibition constant (KI) of 10.0 nM, while the carboxylic acid derivative 9f had a KI of 0.56 μM. nih.govtandfonline.com
HDACs: Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. Benzofuran-based hydroxamic acids have been synthesized and evaluated as HDAC inhibitors. nih.gov While potent as tubulin assembly inhibitors, some of these compounds also showed moderate ability to inhibit total HDAC activity from HeLa cell nuclear extracts at a concentration of 10 µM. nih.gov
α-glucosidase: While primarily a target for diabetes, α-glucosidase has also been explored in the context of cancer. Several studies have reported that 2-acylbenzofurans and their hydrazone derivatives are potent inhibitors of α-glucosidase, with some compounds showing significantly greater activity than the reference drug acarbose. tandfonline.com
DsbA: The disulfide bond (DsbA) protein is an oxidoreductase that facilitates the folding of virulence factors in Gram-negative bacteria and is being explored as a novel target. Fragment-based screening has identified benzofuran derivatives that bind to the hydrophobic groove of E. coli DsbA, suggesting a potential avenue for development.
Translating in vitro activity to in vivo efficacy is a critical step in drug development. A key study demonstrated the in vivo anticancer potential of BM7 , a bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. In a mouse xenograft model of chronic myeloid leukaemia, intraperitoneally administered BM7 significantly reduced tumor weight, with an efficacy comparable to the standard drugs imatinib and hydroxyurea. This finding provides the first in vivo evidence of the anticancer efficacy of this class of acetyl-benzofuran derivatives, highlighting their potential for clinical development. nih.gov
The exploration of structure-activity relationships (SAR) provides valuable insights for designing more potent and selective anticancer agents. For benzofuran derivatives, several structural features have been identified as critical for their cytotoxic activity.
Substitution at C-2: The presence and nature of the substituent at the C-2 position of the benzofuran ring are crucial. The acetyl group at C-2 is a common feature in many active compounds. nih.gov Modifications at this position can significantly impact potency.
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran scaffold has been shown to consistently increase anticancer activity. nih.govnih.gov This enhancement is likely due to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target. The position of the halogen is also a critical determinant of its effect on biological activity.
Hybrid Molecules: Fusing the benzofuran core with other pharmacologically active scaffolds (molecular hybridization) is a successful strategy. For example, creating hybrids of 2-acetylbenzofuran with moieties like phenylamine (leading to STAT3 inhibitors) or chalcones (leading to VEGFR-2 inhibitors) has yielded compounds with potent and sometimes multi-targeted activity. researchgate.netnih.gov
Acetyl Group Importance: SAR studies have indicated that the acetyl group itself is important for activity. Derivatives lacking the acetyl group have been shown to exhibit weaker anticancer activity in vitro, suggesting its direct or indirect involvement in the compound's mechanism of action. nih.gov
Mechanism of Action in Cancer Cells
Anti-inflammatory and Antioxidant Properties of 2-Acetyl-7-ethylbenzofuran Derivatives
Derivatives of 2-acetylbenzofuran have been identified as possessing significant anti-inflammatory and antioxidant properties. These compounds are of interest in medicinal chemistry due to their potential to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases. researchgate.netresearchgate.net The core structure of benzofuran serves as a valuable scaffold for developing new therapeutic agents. researchgate.netnih.gov Research into fluorinated benzofuran and dihydrobenzofuran derivatives, for instance, has demonstrated their efficacy as anti-inflammatory agents. researchgate.netmdpi.com
Inhibition of Pro-inflammatory Mediators
Several studies have highlighted the ability of 2-acetylbenzofuran derivatives to inhibit the production of key pro-inflammatory mediators. This is a crucial mechanism for their anti-inflammatory effects.
Certain aza-benzofuran compounds have been shown to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages. mdpi.com For example, compounds isolated from the marine-derived fungus Penicillium crustosum SCNU-F0046 exhibited potent anti-inflammatory activity, with IC50 values for NO inhibition comparable to or better than the positive control, celecoxib. mdpi.com Molecular docking studies suggest these compounds fit well within the active site of murine inducible nitric oxide synthase (iNOS), a key enzyme in NO production during inflammation. mdpi.com
Furthermore, investigations into fluorinated benzofuran and dihydrobenzofuran derivatives have revealed their capacity to suppress inflammation stimulated by lipopolysaccharides. researchgate.netmdpi.com These compounds effectively inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). researchgate.net This leads to a decreased secretion of inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2). researchgate.netmdpi.com The structure-activity relationship analysis suggests that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances these biological effects. researchgate.net
| Compound Type | Mediator/Enzyme Inhibited | Observed Effect | Reference |
|---|---|---|---|
| Aza-benzofurans | Nitric Oxide (NO) | IC50 values of 17.3 µM and 16.5 µM in LPS-stimulated macrophages. | mdpi.com |
| Fluorinated Benzofurans | Prostaglandin E2 (PGE2) | Potent inhibition with IC50 values ranging from 1.1 to 20.5 µM. | researchgate.net |
| Fluorinated Benzofurans | Interleukin-6 (IL-6) | Effective inhibition with IC50 values from 1.2 to 9.04 µM. | researchgate.net |
| Fluorinated Benzofurans | Chemokine (C-C) Ligand 2 (CCL2) | Significant inhibition with IC50 values between 1.5 to 19.3 µM. | researchgate.net |
| Fluorinated Benzofurans | Nitric Oxide (NO) | Inhibition with IC50 values of 2.4 to 5.2 µM. | researchgate.net |
| Fluorinated Benzofurans | Cyclooxygenase-2 (COX-2) | Suppressed expression in LPS-stimulated macrophages. | researchgate.net |
| Fluorinated Benzofurans | Nitric Oxide Synthase 2 (NOS2) | Inhibited expression in LPS-stimulated macrophages. | researchgate.net |
Free Radical Scavenging Activity
The antioxidant potential of 2-acetylbenzofuran derivatives is often evaluated through their ability to scavenge free radicals. A variety of benzofuran-based compounds have demonstrated notable efficacy in this regard. researchgate.net
For instance, a series of synthesized benzofuran-linked chalcones were tested for their radical scavenging activities using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.net The results indicated that these compounds possess significant radical scavenging potential. researchgate.net Similarly, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been evaluated for their antioxidant properties. One derivative, compound 1j, which features a hydroxyl (-OH) substituent, showed moderate to appreciable activity, inhibiting lipid peroxidation and scavenging DPPH radicals. nih.govresearchgate.net This activity is attributed to the electron-donating nature of the hydroxyl group. nih.gov
Other studies on different series of substituted benzofuran derivatives have also confirmed their antioxidant capabilities. nih.gov The antioxidant activity of a novel water-soluble benzofuran derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), was reported to be superior to that of Trolox C, a well-known antioxidant. nih.gov Research on indeno-benzofuran derivatives also showed strong antioxidant activity in DPPH radical assays, with a mono-adduct derivative exhibiting an IC50 value of 5.289 µg/ml. researchgate.net
| Compound/Derivative Type | Assay | Key Finding | Reference |
|---|---|---|---|
| Benzofuran-linked chalcones | DPPH & ABTS | Demonstrated significant radical scavenging potential. | researchgate.net |
| 7-methoxy-N-(4-hydroxyphenyl)benzofuran-2-carboxamide (1j) | DPPH & Lipid Peroxidation | Exhibited 62% inhibition in LPO and 23.5% inhibition in DPPH radical formation at 100 μM. | nih.gov |
| Indeno-benzofuran mono-adduct | DPPH | Showed strong antioxidant activity with an IC50 of 5.289 µg/ml. | researchgate.net |
Antimicrobial Activities
The benzofuran scaffold is a cornerstone in the development of new antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity against bacteria, fungi, and viruses. nih.gov
Antibacterial Efficacy
Derivatives of 2-acetylbenzofuran have been the subject of extensive research for their antibacterial properties. A variety of structural modifications to the 2-acetylbenzofuran core have yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com
For example, 2-salicyloylbenzofuran derivatives bearing a carboxylic acid group on an ether residue at the C2 position showed significantly increased antibacterial activity against Gram-positive strains like S. faecalis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Compound 8h from this series was particularly potent, with MIC values ranging from 0.06 to 0.12 mM. mdpi.com This suggests that substituents at the aroyl-C2 moiety are crucial for antibacterial efficacy. mdpi.com
Other studies have synthesized benzofuran-pyrazole derivatives from 2-acetylbenzofuran, which have shown remarkable inhibition against Staphylococcus aureus. researchgate.net Similarly, azabenzofuran derivatives isolated from Penicillium crustosum displayed moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with MIC values of 12.5 μg/mL, 25 μg/mL, and 12.5 μg/mL, respectively. mdpi.com
| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2-salicyloylbenzofuran (8h) | Gram-positive strains (S. faecalis, MSSA) | 0.06–0.12 mM | mdpi.com |
| 2-salicyloylbenzofuran (8h) | MRSA | 0.12 mM | mdpi.com |
| Benzofuran-pyrazole (4g) | Staphylococcus aureus | 62.5 μg/mL | researchgate.net |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 μg/mL | mdpi.com |
| Aza-benzofuran (Compound 1) | Escherichia coli | 25 μg/mL | mdpi.com |
| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 μg/mL | mdpi.com |
Antifungal Efficacy
The benzofuran nucleus is a key structural feature in many synthetic and natural compounds with antifungal properties. nih.govresearchgate.net Research has focused on modifying this core to develop new and more effective antifungal agents.
A study on a series of benzofuran derivatives, synthesized to define structural components responsible for antifungal activity, tested them against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Several derivatives were found to inhibit fungal growth, with two showing significant antifungal activity. nih.gov For instance, the antifungal activity was drastically increased upon converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative. nih.gov
In another study, novel thiazolo[3,2-a]benzimidazole derivatives containing a benzofuran nucleus were synthesized from 5-substituted 2-acetyl benzofuran. nih.gov Among the tested compounds, derivatives 4b and 4d exhibited potential antifungal activity. nih.gov Furthermore, pyrazole derivatives synthesized from 2-acetyl benzofuran showed significant inhibitory activity against Saccharomyces cerevisiae and moderate activity against Candida albicans. researchgate.net
| Derivative Class | Fungal Strain | Key Finding | Reference |
|---|---|---|---|
| Dibromo derivative of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate | Cryptococcus neoformans & Aspergillus fumigatus | Drastically increased antifungal activity compared to the parent compound. | nih.gov |
| Benzofuran thiazolo[3,2-a]benzimidazoles (4b, 4d) | Not specified | Exhibited potential antifungal activity. | nih.gov |
| Benzofuran-pyrazole derivatives (3a, 3f, 4e) | Saccharomyces cerevisiae | Significant inhibition with MIC value of 62.5 μg/mL. | researchgate.net |
| Benzofuran-pyrazole derivatives | Candida albicans | Moderate activity with MIC values between 62.5 and 125 μg/mL. | researchgate.net |
| Aza-benzofuran (Compound 6) | Penicillium italicum, Fusarium oxysporum, Colletotrichum musae | Exhibited potent antifungal activities. | mdpi.com |
Antiviral Potential
While the broader class of benzofuran compounds is known to possess a wide range of biological activities, including antiviral effects, specific research into the antiviral potential of this compound derivatives is less documented in the available literature. researchgate.net However, the structural framework of benzofuran is present in various compounds investigated for antiviral applications.
For example, a series of flavonol derivatives containing a benzoxazole moiety were designed and synthesized, showing excellent antiviral activity against the tobacco mosaic virus (TMV). nih.gov The most potent compound, X17, had curative and protective EC50 values of 127.6 and 101.2 μg/mL, respectively, which were superior to the commercial agent ningnanmycin. nih.gov The proposed mechanism involves strong binding to the TMV coat protein, which hinders viral self-assembly and replication. nih.gov While not direct derivatives of 2-acetylbenzofuran, these findings highlight the potential of related heterocyclic structures in the development of new antiviral drugs. The general biological importance of the benzofuran scaffold suggests that its derivatives, including those of this compound, could be promising candidates for future antiviral research. nih.gov
Neurological and CNS-Related Activities of this compound Derivatives
Derivatives of this compound have demonstrated significant potential in the field of neuroscience, particularly in the management of neurodegenerative disorders. Their biological activity often stems from their ability to inhibit key enzymes involved in the pathophysiology of these conditions.
Acetylcholinesterase Inhibition
A significant area of research into 2-arylbenzofuran derivatives has been their activity as acetylcholinesterase (AChE) inhibitors. AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Several studies have synthesized and evaluated series of 2-arylbenzofuran derivatives for their AChE inhibitory potential. In one such study, a series of novel benzofuran-based compounds were designed and synthesized, with some compounds exhibiting potent inhibitory activity against AChE. For instance, compounds 7c and 7e showed IC50 values of 0.058 µM and 0.086 µM, respectively, which are comparable to the standard drug donepezil (IC50 = 0.049 µM) nih.gov. Molecular docking studies of these compounds revealed good binding modes within the active site of the acetylcholinesterase enzyme, similar to that of donepezil nih.gov.
Another study on 2-arylbenzofuran derivatives found that compound 20 had an IC50 value of 0.086 ± 0.01 µmol·L−1 for acetylcholinesterase inhibition, which is very close to that of donepezil (0.085 ± 0.01 µmol·L−1) researchgate.netnih.govnih.govsemanticscholar.org. The benzofuran backbone is recognized as an important pharmacophore in the design of cholinesterase inhibitors nih.gov.
The table below summarizes the acetylcholinesterase inhibitory activity of selected 2-arylbenzofuran derivatives.
| Compound | IC50 (µM) vs. AChE | Reference Drug (Donepezil) IC50 (µM) |
| 7c | 0.058 | 0.049 |
| 7e | 0.086 | 0.049 |
| 20 | 0.086 | 0.085 |
This table presents the half-maximal inhibitory concentration (IC50) values of selected 2-arylbenzofuran derivatives against acetylcholinesterase (AChE), with donepezil as a reference compound.
Potential in Alzheimer's Disease Treatment
The potential of this compound derivatives in the treatment of Alzheimer's disease (AD) is a direct consequence of their acetylcholinesterase inhibitory activity researchgate.netresearchgate.netnih.gov. By preventing the breakdown of acetylcholine, these compounds can help to alleviate the cognitive symptoms associated with AD semanticscholar.org.
Furthermore, the multifactorial nature of Alzheimer's disease has led to the development of multi-target drugs nih.govnih.govsemanticscholar.org. Some 2-arylbenzofuran derivatives have shown promise as dual-target inhibitors, not only inhibiting AChE but also β-secretase (BACE1) nih.govnih.govsemanticscholar.org. The enzyme BACE1 is involved in the production of β-amyloid peptides, which accumulate to form plaques in the brains of AD patients semanticscholar.org. For example, in addition to its potent AChE inhibition, compound 20 and two other compounds (8 and 19 ) demonstrated better BACE1 inhibitory activity than the reference compound baicalein nih.govnih.govsemanticscholar.org. This dual-action mechanism makes these compounds particularly promising candidates for AD therapy.
The development of benzofuran-based derivatives as potential alternative drugs for Alzheimer's disease is an active area of research, with several patents filed for compounds with these scaffolds ijpsonline.com.
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. Their inhibition can be beneficial in the treatment of neurological disorders such as Parkinson's disease and depression.
Research has shown that benzofuran derivatives can act as inhibitors of MAO. A study on a series of indole and benzofuran derivatives found them to be selective inhibitors of MAO-B, with Ki values in the nanomolar to micromolar range nih.gov. The most potent of these, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, had a Ki value of 0.03 µM and was 99-fold more selective for the B isoform nih.gov. These findings suggest that benzofuran derivatives are a promising class of reversible MAO-B inhibitors with potential applications in neurodegenerative diseases nih.gov.
Another study focused on 2-azolylmethylene-3-(2H)-benzofuranone derivatives and found several compounds with strong inhibitory activity against MAO-A nih.gov. Compound 3b was particularly potent and selective, with an IC50 value of 21 nM and a MAO-A selectivity index of 48 nih.gov. Kinetic studies revealed that compound 3b acts as a competitive inhibitor of MAO-A with a Ki value of 10 nM nih.gov. These results highlight the potential of the 2-azolylmethylene-3-(2H)-benzofuranone scaffold in designing novel MAO inhibitors nih.gov.
The table below shows the inhibitory activity of selected benzofuran derivatives against MAO-A and MAO-B.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity |
| 3b | MAO-A | 21 | 10 | MAO-A (SI = 48) |
| 4c | MAO-B | - | 6.1 | - |
This table presents the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of selected benzofuran derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).
Other Pharmacological Activities
Beyond their neurological applications, derivatives of this compound have been investigated for other therapeutic properties.
Antidiabetic Effects (e.g., α-Glucosidase Inhibition)
Inhibition of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine, is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood sugar levels nih.gov.
A novel series of 2-acetylbenzofuran hydrazones and their metal complexes were synthesized and screened for their inhibitory activity against yeast α-glucosidase researchgate.net. The ligand L3 showed good activity with an IC50 of 47.51 ± 0.86 µM, while its copper(II) complex (10 ) was significantly more potent with an IC50 of 1.15 ± 0.001 µM researchgate.net. Notably, copper(II) complexes with ligands L5 and L6 exhibited excellent α-glucosidase inhibition with IC50 values of 0.15 ± 0.003 µM and 0.21 ± 0.002 µM, respectively researchgate.net. These values are substantially lower than that of the reference drug acarbose (IC50 = 378.25 ± 0.12 µM), indicating the high potential of these metal complexes as antidiabetic agents researchgate.net.
In another study, new derivatives of biphenyl pyrazole-benzofuran hybrids were found to be significantly more active than acarbose, with IC50 values ranging from 40.6 ± 0.2 to 164.3 ± 1.8 µM nih.gov. The most active compound, 8e , acted as a competitive inhibitor of α-glucosidase with a Ki of 38 µM nih.gov.
The table below presents the α-glucosidase inhibitory activity of selected benzofuran derivatives.
| Compound | IC50 (µM) vs. α-Glucosidase | Reference Drug (Acarbose) IC50 (µM) |
| L3 | 47.51 ± 0.86 | 378.25 ± 0.12 |
| Complex 10 (Cu(II)) | 1.15 ± 0.001 | 378.25 ± 0.12 |
| Complex with L5 (Cu(II)) | 0.15 ± 0.003 | 378.25 ± 0.12 |
| Complex with L6 (Cu(II)) | 0.21 ± 0.002 | 378.25 ± 0.12 |
| 8e | 40.6 ± 0.2 | 750.0 ± 10.0 |
This table displays the half-maximal inhibitory concentration (IC50) values of selected benzofuran derivatives and their metal complexes against α-glucosidase, with acarbose as the reference drug.
Uricosuric Activity
Uricosuric agents are substances that increase the excretion of uric acid in the urine, and they are used in the treatment of gout. A study on the stereoisomers of 6,7-dichloro-2,3-dihydro-5-(2-thienylcarbonyl)benzofuran-2-carboxylic acid revealed a distinct separation of diuretic and uricosuric actions between the enantiomers nih.gov. The l-isomer was found to be uricosuric but lacked diuretic activity in chimpanzees, dogs, and rats nih.gov. In contrast, the d-isomer and the racemic mixture exhibited diuretic activity nih.gov. This finding was significant as it represented a clear separation of these two pharmacological effects within the enantiomers of a diuretic uricosuric agent nih.gov.
Further research into substituted 7,8-dihydrofuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acids, which are structurally related to benzofurans, also identified compounds with potent uricosuric activity and only weak diuretic effects nih.gov. One such compound, 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acid (9b, AA-193), was selected for further development as a potent uricosuric agent without diuretic side effects nih.gov.
Vasodilator Properties
While direct studies on the vasodilator properties of this compound are not extensively documented in publicly available research, the broader class of benzofuran derivatives has been a subject of investigation for their potential as vasodilating agents. nih.govnih.gov Vasodilators are crucial in managing cardiovascular conditions like hypertension by relaxing smooth muscle cells in blood vessels. nih.gov The benzofuran scaffold is recognized as a promising candidate for developing new therapies with antiarrhythmic, hypotensive, and vasodilating effects. nih.gov
Research into novel benzofuran derivatives has yielded compounds with significant vasodilator activity. A study focused on the synthesis of new 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids, which used 2-acetylbenzofuran as a key starting material, identified several derivatives with noteworthy vasodilation capabilities. nih.gov The vasodilator activity of these compounds was evaluated and compared against amiodarone hydrochloride, a known antiarrhythmic agent with vasodilator effects. nih.gov
Several of the synthesized compounds demonstrated remarkable activity, with some exhibiting lower IC50 values than the reference standard, amiodarone hydrochloride (IC50 = 0.300 mM), indicating higher potency. nih.gov The most active compounds from this series were 4w, 4e, 4r, 4s, 4f, and 4g. nih.gov The combination of benzimidazole, pyridine, and benzofuran moieties within a single molecular structure appears to be a promising strategy for the development of potent vasorelaxant agents. nih.govsemanticscholar.org
The detailed research findings for the most active compounds are presented in the table below:
| Compound | IC50 (mM) |
| 4w | 0.223 |
| 4e | 0.253 |
| 4r | 0.254 |
| 4s | 0.267 |
| 4f | 0.268 |
| 4g | 0.275 |
| Amiodarone hydrochloride (Reference) | 0.300 |
Environmental Fate and Ecotoxicological Considerations of 2 Acetyl 7 Ethylbenzofuran
Environmental Release and Distribution
Pathways of Release
Currently, there is a lack of specific data detailing the direct release of 2-Acetyl-7-ethylbenzofuran into the environment. As a synthetic compound, its release would likely be associated with its production, use, and disposal. Potential pathways could include industrial effluents from manufacturing facilities or indirect release through the degradation of commercial products containing this compound. For the broader class of benzofurans, some are known components of coal tar, suggesting that processes involving the combustion or processing of fossil fuels could be a source of environmental release for some derivatives. wikipedia.org
Compartmentalization (Water, Soil, Air, Sediment)
The distribution of this compound in the environment will be governed by its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles. While specific data for this compound are unavailable, the general characteristics of benzofuran (B130515) derivatives suggest a potential for distribution across various environmental compartments. Polychlorinated dibenzofurans (PCDFs), a related class of compounds, are known for their persistence and distribution in soil, sediment, and biota. nih.gov The behavior of this compound would depend on its specific octanol-water partition coefficient (Kow) and Henry's Law constant. A higher Kow would indicate a greater tendency to adsorb to organic matter in soil and sediment, while a higher Henry's Law constant would suggest a greater likelihood of partitioning to the atmosphere.
Table 1: Predicted Environmental Compartmentalization of Benzofuran Derivatives Based on Physicochemical Properties
| Property | Implication for Environmental Distribution | Potential Predominant Compartment(s) |
| Low Water Solubility | Limited transport in aqueous phase, tendency to partition to solid phases. | Soil, Sediment |
| High Octanol-Water Partition Coefficient (Kow) | Strong adsorption to organic matter. | Soil, Sediment, Biota |
| Moderate to High Vapor Pressure | Potential for volatilization and atmospheric transport. | Air |
| Low Vapor Pressure | Likely to remain in soil or water. | Soil, Water |
Note: This table presents generalized predictions for benzofuran derivatives. The specific properties of this compound will determine its actual environmental distribution.
Degradation Pathways
The persistence of this compound in the environment will depend on its susceptibility to various degradation processes.
Biodegradation
Studies on the biodegradation of benzofuran and its derivatives have shown that some microorganisms are capable of transforming these compounds. For instance, certain bacteria can cometabolically degrade dibenzofuran, a related compound, often utilizing it as a secondary carbon source in the presence of a primary substrate like biphenyl. nih.govacs.orgnih.gov This process involves the initial dioxygenation of the aromatic ring, followed by ring cleavage and further degradation into simpler, less toxic compounds such as salicylic acid. nih.govacs.orgnih.gov While this demonstrates the potential for microbial degradation of the benzofuran core structure, the specific substituents on this compound, namely the acetyl and ethyl groups, will influence the rate and extent of its biodegradation. It has been noted that benzofuran itself can be biodegraded by microorganisms adapted to creosote, a complex mixture of organic compounds. nih.gov
Photodegradation
Photodegradation, or the breakdown of compounds by light, is another potential environmental fate for benzofuran derivatives. Research on polychlorinated dibenzofurans has indicated that these compounds can undergo photodegradation in aqueous environments. ias.ac.in The rate of this degradation can be significantly accelerated in natural waters due to the presence of sensitizing agents that absorb light and transfer the energy to the pollutant molecule. ias.ac.in The acetyl and ethyl groups on the this compound molecule may influence its light-absorbing properties and, consequently, its susceptibility to photodegradation.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The likelihood of a compound undergoing hydrolysis in the environment depends on the presence of hydrolyzable functional groups. While some benzofuran derivatives can be hydrolyzed under specific laboratory conditions, such as in the presence of strong acids to facilitate lactonization during chemical synthesis, this may not be a significant environmental degradation pathway under typical ambient pH conditions. google.com The ether linkage within the furan (B31954) ring of the benzofuran structure is generally stable to hydrolysis under neutral environmental conditions. The acetyl group could potentially undergo hydrolysis, but this would depend on the specific environmental conditions.
Table 2: Summary of Potential Degradation Pathways for Benzofuran Derivatives
| Degradation Pathway | Description | Influencing Factors | Relevance to this compound (Inferred) |
| Biodegradation | Microbial transformation of the compound. | Presence of adapted microbial populations, availability of other carbon sources (cometabolism). | The benzofuran core is potentially biodegradable; the acetyl and ethyl groups will affect the rate and pathway. |
| Photodegradation | Breakdown by sunlight. | Light intensity, presence of sensitizers in water. | May be a significant degradation pathway in sunlit surface waters. |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | pH, presence of susceptible functional groups. | Likely to be a minor degradation pathway under typical environmental conditions. |
Information Regarding the Environmental Fate and Ecotoxicology of this compound is Not Publicly Available
A comprehensive search for scientific literature and data concerning the environmental fate and ecotoxicological properties of the chemical compound this compound has revealed a significant lack of available information. Despite targeted searches for its persistence, bioaccumulation potential, and the formation and fate of its degradation products, no specific studies or detailed research findings could be located for this particular compound.
The scientific community has not published research on the environmental behavior of this compound, which is essential for a thorough assessment of its potential ecological impact. As a result, data on its persistence in soil, water, and air, as well as its potential to accumulate in living organisms, remains unknown. Similarly, there is no information available on the products that may be formed from its degradation in the environment or the subsequent fate of those products.
While general information exists for the broader class of compounds known as benzofurans, it is not scientifically appropriate to extrapolate these general characteristics to this compound without specific experimental data. The environmental behavior of a chemical is highly dependent on its specific molecular structure, including its substituent groups—in this case, the acetyl and ethyl groups at the 2 and 7 positions, respectively. These functional groups can significantly influence a compound's physical, chemical, and biological properties, including its environmental persistence and toxicity.
Therefore, without dedicated research on this compound, any discussion of its environmental fate and ecotoxicological considerations would be purely speculative and could not be substantiated with factual data. The creation of an authoritative and scientifically accurate article, as requested, is not possible at this time due to the absence of primary research on this specific chemical compound.
Future Research Directions and Translational Prospects
Development of Novel Synthetic Strategies
Currently, there are no specific, novel synthetic strategies reported in the scientific literature for the targeted synthesis of 2-Acetyl-7-ethylbenzofuran. General methods for the synthesis of 2-acetylbenzofurans are known, often involving the acylation of a benzofuran (B130515) ring or the cyclization of appropriately substituted precursors. Future research should focus on developing efficient, high-yielding, and regioselective synthetic routes specifically tailored to this compound. Investigation into palladium-catalyzed cross-coupling reactions, copper-catalyzed cyclizations, or novel one-pot multicomponent reactions could provide innovative and scalable methods for its preparation.
Exploration of New Biological Activities and Therapeutic Targets
The biological activity profile of this compound is currently not documented. The broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netresearchgate.net Therefore, a crucial future direction is the comprehensive screening of this compound against a diverse panel of biological targets. High-throughput screening assays could be employed to investigate its potential as an inhibitor of various enzymes (e.g., kinases, proteases), its activity against different cancer cell lines, or its efficacy against pathogenic microorganisms. Identifying any "hit" activity would be the first step in uncovering its therapeutic potential.
Structure-Based Drug Design and Optimization
In the absence of a known biological target for this compound, structure-based drug design and optimization are not yet feasible. Once a specific biological activity and target are identified, as described in the previous section, computational and experimental methods can be applied. Molecular docking studies could be used to predict the binding mode of this compound to its target protein. This information would guide the rational design of new analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a library of related compounds, would be essential to optimize the lead compound. nih.govresearchgate.net
Mechanistic Elucidation of Biological Actions
Should this compound demonstrate significant biological activity, the next critical step would be to elucidate its mechanism of action. This would involve a series of in-depth cellular and biochemical assays to understand how the compound exerts its effects at a molecular level. For example, if it shows anticancer activity, studies would be needed to determine if it induces apoptosis, causes cell cycle arrest, or inhibits specific signaling pathways. nih.gov Understanding the mechanism of action is fundamental for further preclinical and clinical development.
Clinical Translation and Drug Development
The path to clinical translation for this compound is entirely dependent on the successful outcomes of the foundational research outlined above. If a potent and selective biological activity is discovered, its mechanism of action is understood, and initial optimization yields a promising lead candidate, then the formal drug development process can begin. This would involve extensive preclinical studies, including pharmacology, toxicology, and pharmacokinetic profiling in animal models, before any consideration for human clinical trials. Given that there is no current research on its biological effects, clinical translation remains a distant and speculative prospect.
Sustainable Synthesis and Green Chemistry Approaches
As with the development of any new chemical entity, the application of green chemistry principles to the synthesis of this compound would be a valuable research direction. Future synthetic strategies should aim to minimize waste, use less hazardous reagents and solvents, and improve energy efficiency. The use of catalytic methods, reactions in aqueous media, or flow chemistry could contribute to developing a more environmentally benign and sustainable manufacturing process for this compound. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Acetyl-7-ethylbenzofuran, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclization of phenolic precursors or functionalization of benzofuran cores. For example, 7-hydroxybenzofuran derivatives can be synthesized via thermal cyclization of 2-methylallyloxyphenol at 200–275°C under reduced pressure, yielding intermediates like 2,2-dimethyl-2,3-dihydro-7-hydroxybenzofuran . Alternative routes include silyl enol ether additions to benzoquinone esters, enabling regioselective substitution at the 2-position . Key intermediates often involve halogenated or hydroxylated benzofurans, which are further acetylated or alkylated.
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substitution patterns and acetyl/ethyl group integration.
- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides molecular ion peaks (e.g., m/z 176.17 for 2-Acetyl-7-hydroxybenzofuran) .
- UV/Vis Spectroscopy : Detect conjugation patterns (e.g., λmax ~270–300 nm for benzofuran derivatives) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for methyl- and nitro-substituted benzofurans .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Storage : Store in airtight containers in cool (<25°C), dark conditions to prevent degradation .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or palladium catalysts for regioselective alkylation .
- Temperature Control : Monitor exothermic cyclization reactions (e.g., 275°C for 7-hydroxy intermediates) to avoid decomposition .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for acetylations to enhance solubility and reaction rates .
Q. What strategies are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Pharmacological Assays : Screen for enzyme inhibition (e.g., dihydroorotate dehydrogenase) using IC50 determinations and kinetic studies .
- Receptor Binding Studies : Radioligand displacement assays (e.g., α7-nicotinic acetylcholine receptors) to assess affinity .
- Cellular Toxicity : Measure cytotoxicity in HEK-293 or HepG2 cells via MTT assays, correlating substituent effects with safety profiles .
Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives?
- Methodological Answer :
- Meta-Analysis : Compare structural variations (e.g., substituent position, halogenation) across studies to identify activity trends .
- Reproducibility Checks : Replicate key experiments under standardized conditions (pH, temperature, cell lines) .
- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity and validate experimental outliers .
Q. What are the challenges in synthesizing halogenated derivatives (e.g., 2-Bromoacetyl-7-ethylbenzofuran), and how are they mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
